molecular formula C21H21ClN2O4S B2671637 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide CAS No. 895779-00-7

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide

Cat. No.: B2671637
CAS No.: 895779-00-7
M. Wt: 432.92
InChI Key: FQASSEPFUAPMIG-UHFFFAOYSA-N
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Description

N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic small molecule featuring a thiazole ring substituted with a 4-chlorophenyl group and linked via an ethyl chain to a 3,4,5-trimethoxybenzamide moiety. This structure combines a heterocyclic core (thiazole) with a trimethoxyphenyl group, a motif commonly associated with cytotoxic activity in anticancer agents such as combretastatin analogs .

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-9-8-16-12-29-21(24-16)13-4-6-15(22)7-5-13/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQASSEPFUAPMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thioamides under acidic conditions.

Next, the chlorophenyl group is introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiazole derivative. The final step involves the coupling of the thiazole-chlorophenyl intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group may enhance binding affinity, while the trimethoxybenzamide moiety can contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
Target Compound C₂₁H₂₁ClN₂O₄S 444.92 Ethyl linker between thiazole and benzamide; 3,4,5-trimethoxy substitution -
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide C₁₉H₁₇ClN₂O₄S 404.87 Direct benzamide-thiazole linkage (no ethyl spacer)
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-ethoxybenzamide C₂₀H₁₉ClN₂O₂S 386.90 Ethoxybenzamide substituent (lacks trimethoxy groups)
N-(3-(2-(4-(4-Chlorophenyl)thiazol-2-yl)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (11b) C₃₁H₃₂ClN₅O₈S 682.18 Hydrazinyl linker; dual trimethoxybenzamide groups
N-(4-Chlorophenyl)-2-((4-oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide C₂₅H₂₄ClN₃O₅S 514.00 Quinazolinone core; thiourea linkage
(E)-N-(2-(3-Hydroxy-2-propyl-4-(3-(3,4,5-trimethoxyphenyl)acryloyl)phenoxy)ethyl)-3,4,5-trimethoxybenzamide (8) C₃₅H₃₉NO₁₀ 633.69 Chalcone scaffold; extended conjugation system
Key Observations:
  • Linker Flexibility : The ethyl spacer in the target compound may improve target binding compared to direct thiazole-benzamide linkages (e.g., ).
  • Trimethoxy Substitution : The 3,4,5-trimethoxybenzamide group is conserved in high-activity analogs (e.g., combretastatin derivatives ), suggesting a role in tubulin inhibition or DNA interaction.
  • Molecular Weight : Bulkier analogs (e.g., compound 11b, 682.18 Da) may face bioavailability challenges compared to the target compound (444.92 Da).

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a chlorophenyl group, and a benzamide moiety, which contribute to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20ClN2O3S\text{C}_{18}\text{H}_{20}\text{ClN}_2\text{O}_3\text{S}

This indicates the presence of chlorine (Cl), nitrogen (N), oxygen (O), sulfur (S), and carbon (C) atoms in its molecular framework.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring and the chlorophenyl group are critical for binding to these targets, leading to modulation of various biological pathways.

Potential Targets

  • Dopamine Receptors : The compound acts as a ligand for dopamine receptors, particularly D4 receptors, which are involved in neurotransmission and have implications in psychiatric disorders.
  • Enzymatic Inhibition : It may also exhibit inhibitory effects on certain enzymes related to inflammatory processes or cancer progression .

Pharmacological Properties

This compound has shown various pharmacological activities:

  • Antitumor Activity : Studies suggest that thiazole derivatives possess significant antitumor properties by inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its structure suggests potential efficacy due to the presence of the thiazole ring .
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and negative bacteria
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that this compound significantly reduces cell viability in several cancer cell lines. The mechanism involves the activation of apoptotic pathways through caspase activation.
  • Antimicrobial Evaluation : A study conducted on various thiazole derivatives indicated that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide, and how can purity be optimized?

  • Methodology : A common approach involves coupling 3,4,5-trimethoxybenzoyl chloride with a thiazole-containing amine intermediate. For example, thiazole-ethylamine derivatives can be synthesized via Hantzsch thiazole synthesis using 4-chlorophenyl-substituted bromoketones and thiourea, followed by amidation with 3,4,5-trimethoxybenzoyl chloride under Schotten-Baumann conditions .
  • Optimization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol improves purity. Confirmation requires ¹H/¹³C NMR, HPLC, and mass spectrometry .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL (via the SHELX suite) ensures accurate resolution of bond lengths, angles, and displacement parameters .
  • Key Parameters : Monitor R-factor (< 0.05) and wR-factor (< 0.15). Example Monoclinic P21/n space group, unit cell dimensions (a = 13.3326 Å, b = 13.5487 Å, c = 18.1703 Å) .

Q. What preliminary biological screening assays are suitable for evaluating its antimicrobial or antitumor potential?

  • Antimicrobial : Use agar diffusion assays against Staphylococcus aureus and Candida albicans, with MIC (minimum inhibitory concentration) determination via broth microdilution .
  • Antitumor : Employ MTT assays on cancer cell lines (e.g., HepG2, MCF-7). Compound analogs with 3,4,5-trimethoxybenzamide groups show GI₅₀ values as low as 6.33 µM, comparable to 5-fluorouracil .

Advanced Research Questions

Q. How can computational docking elucidate the compound’s mechanism of action against kinase targets like EGFR?

  • Methodology : Use AutoDock4 for flexible ligand docking. Prepare the receptor (EGFR PDB: 1M17) by adding polar hydrogens and Gasteiger charges. For the ligand, generate 3D conformers and assign torsional degrees of freedom. Validate docking poses with RMSD < 2.0 Å against co-crystallized ligands .
  • Key Findings : Analogous compounds exhibit hydrogen bonding with Met793 and hydrophobic interactions with Leu718, critical for kinase inhibition .

Q. What analytical techniques resolve contradictions in structure-activity relationship (SAR) studies for derivatives?

  • Contradiction Example : Some analogs show high antitumor activity (GI₅₀ < 10 µM) while others are inactive.
  • Resolution : Perform comparative DFT calculations (e.g., using Multiwfn) to analyze electron density topology, electrostatic potential surfaces, and HOMO-LUMO gaps. For example, electron-withdrawing groups on the thiazole ring enhance π-π stacking with DNA .

Q. How does the 3,4,5-trimethoxybenzamide moiety influence pharmacokinetic properties, and how can this be optimized?

  • PK Analysis : The trimethoxy group increases lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing solubility. Use shake-flask assays to measure logD (pH 7.4) and PAMPA for permeability.
  • Optimization : Introduce polar substituents (e.g., hydroxyl groups) via O-demethylation while retaining bioactivity. Pharmacophore modeling (e.g., PharmaGist) identifies critical hydrogen bond donors/acceptors .

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